molecular formula C20H18Cl2N2O2 B14383011 N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide CAS No. 90184-57-9

N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide

Cat. No.: B14383011
CAS No.: 90184-57-9
M. Wt: 389.3 g/mol
InChI Key: YGISFANCQPJRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of cyclohexene-1,2-dicarboxylic anhydride with 4-chloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl)acetic acid
  • 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane
  • 1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane

Uniqueness

N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide is unique due to its cyclohexene ring structure, which distinguishes it from other similar compounds. This structural feature may confer specific chemical and biological properties that are not observed in other related compounds.

Properties

CAS No.

90184-57-9

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

1-N,2-N-bis(4-chlorophenyl)cyclohexene-1,2-dicarboxamide

InChI

InChI=1S/C20H18Cl2N2O2/c21-13-5-9-15(10-6-13)23-19(25)17-3-1-2-4-18(17)20(26)24-16-11-7-14(22)8-12-16/h5-12H,1-4H2,(H,23,25)(H,24,26)

InChI Key

YGISFANCQPJRHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.